molecular formula C26H24FN3O3S B2632066 2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 865657-70-1

2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2632066
CAS RN: 865657-70-1
M. Wt: 477.55
InChI Key: KXNPFFDTSDITQI-UHFFFAOYSA-N
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Description

2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H24FN3O3S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds: Research focuses on synthesizing novel compounds bearing imidazole or related heterocyclic rings due to their potential biological activities. For instance, compounds have been synthesized for their anti-inflammatory activities, where derivatives showed significant effects (K. Sunder & Jayapal Maleraju, 2013).
  • Antitumor Activity: New derivatives are evaluated for their antitumor potential. For example, benzothiazole derivatives have been synthesized and screened for their anticancer activities against various human tumor cell lines, showing considerable activity against some cancer types (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antimicrobial and Antibacterial Agents

  • Antibacterial Agents: Compounds with imidazole and acetamide moieties are investigated for their antibacterial efficacy, indicating significant activity against selected bacterial strains. This highlights their potential as novel antibacterial agents (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Anticancer and Antitumor Investigations

  • Anticancer Activities: Studies have been conducted to assess the anticancer efficacy of synthesized compounds, particularly those incorporating imidazole and thiazole rings. These compounds have been shown to possess activity against melanoma and other cancer cell lines, indicating their potential use in cancer treatment (M. Duran & Ş. Demirayak, 2012).

Chemical Properties and Characterization

  • pKa Determination and Chemical Characterization: Research into the chemical properties of similar compounds includes the determination of pKa values and structural characterization, which are essential for understanding the chemical behavior and potential biological interactions of these compounds (M. Duran & M. Canbaz, 2013).

Molecular Docking and Modeling

  • Molecular Docking Studies: Synthesized compounds are also subjected to molecular docking studies to predict their interactions with biological targets, which is crucial for drug development processes. These studies help in understanding the potential binding modes and efficacy of the compounds against specific proteins or enzymes (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).

properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-16-4-6-17(7-5-16)24-26(34-15-23(31)28-20-11-9-19(27)10-12-20)30-25(29-24)18-8-13-21(32-2)22(14-18)33-3/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPFFDTSDITQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

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